molecular formula C17H16N4OS B11973049 4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11973049
M. Wt: 324.4 g/mol
InChI Key: VMTIRGYYTLJDRI-WOJGMQOQSA-N
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Description

4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with hydrazides followed by cyclization. One common method involves the reaction of 3-methylbenzaldehyde with phenoxymethyl hydrazine to form the corresponding hydrazone, which is then cyclized in the presence of sulfur to yield the desired triazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(3-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-13-6-5-7-14(10-13)11-18-21-16(19-20-17(21)23)12-22-15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,20,23)/b18-11+

InChI Key

VMTIRGYYTLJDRI-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3

solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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